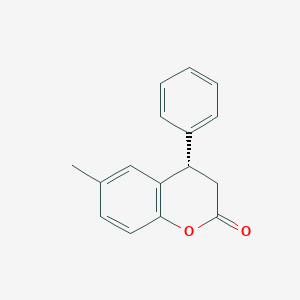

(4s)-6-Methyl-4-phenylchroman-2-one

Vue d'ensemble

Description

(4s)-6-Methyl-4-phenylchroman-2-one is a chemical compound belonging to the class of chromanones Chromanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4s)-6-Methyl-4-phenylchroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the chromanone core. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

(4s)-6-Methyl-4-phenylchroman-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the chromanone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromanones, chromanols, and quinones, each with distinct chemical and biological properties.

Applications De Recherche Scientifique

(4s)-6-Methyl-4-phenylchroman-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and cancer.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (4s)-6-Methyl-4-phenylchroman-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methylchroman-2-one: Lacks the phenyl group at the 4th position, resulting in different chemical properties.

4-Phenylchroman-2-one: Lacks the methyl group at the 6th position, affecting its reactivity and biological activity.

Chroman-2-one: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness

(4s)-6-Methyl-4-phenylchroman-2-one is unique due to the presence of both the methyl and phenyl groups, which confer distinct steric and electronic effects. These modifications enhance its chemical stability and biological activity, making it a valuable compound for various applications.

Activité Biologique

(4s)-6-Methyl-4-phenylchroman-2-one, also known as 6-methyl-4-phenyl-3,4-dihydrochromen-2-one, has garnered attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 238.28 g/mol. Its structure features a chroman backbone with a methyl group at the 6-position and a phenyl group at the 4-position, which contribute to its unique biological properties.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is essential for its potential use in preventing oxidative damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that this compound may interact with enzymes and receptors involved in inflammatory pathways, suggesting a role in mitigating inflammation .

- Antispasmodic Activity : The compound shows promise as an antispasmodic agent, making it relevant for therapeutic applications in treating conditions like overactive bladder.

- Neuroprotective Effects : Preliminary studies suggest that it can influence neurotransmitter systems, which may contribute to its neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

- Radical Scavenging : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.

- Enzyme Interaction : It may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tolterodine | Similar chroman backbone | Specifically designed for overactive bladder treatment |

| Isoprenaline | Phenolic structure with different side groups | Primarily used as a bronchodilator |

| Benzopyran derivatives | General class including various substitutions | Broad spectrum of biological activities |

This table illustrates how this compound stands out due to its specific configuration and role as an intermediate in drug synthesis, particularly for Tolterodine.

Case Studies and Research Findings

Recent studies have demonstrated the potential applications of this compound:

- Antioxidant Activity : In vitro studies showed that the compound effectively scavenges DPPH radicals, indicating strong antioxidant activity .

- Anti-inflammatory Studies : Animal models have revealed that administration of the compound significantly reduces edema and pain responses, supporting its use in inflammatory conditions.

- Pharmacokinetics : Research on the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics, which are crucial for its therapeutic efficacy.

Propriétés

IUPAC Name |

(4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHIZPDCJOQZLN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(=O)C[C@H]2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359004 | |

| Record name | (4s)-6-methyl-4-phenylchroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349547-18-8 | |

| Record name | (4s)-6-methyl-4-phenylchroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.